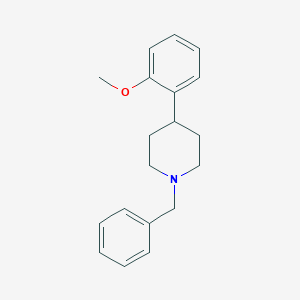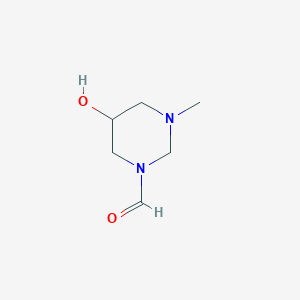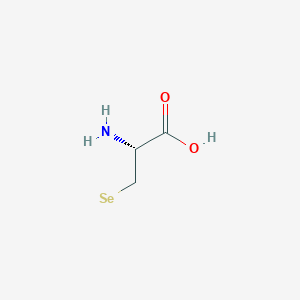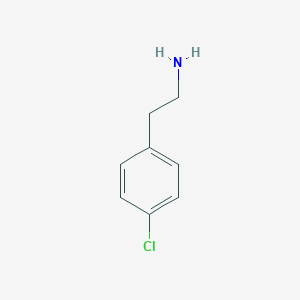
4-氯苯乙胺
概述
描述
4-Chlorophenethylamine is an organic compound with the molecular formula C₈H₁₀ClN. It is a derivative of phenethylamine, where a chlorine atom is substituted at the para position of the benzene ring. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .
科学研究应用
4-Chlorophenethylamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, particularly in neurotransmitter research.
Industry: It is used in the production of various chemicals and pharmaceuticals
作用机制
Target of Action
4-Chlorophenethylamine is a psychoactive substituted phenethylamine . It primarily targets the 5-HT 1A, 5-HT 2A, and 5-HT 2C receptors . These receptors are part of the serotonin system, which plays a crucial role in mood regulation, anxiety, and cognition .
Mode of Action
4-Chlorophenethylamine interacts with its targets by binding to these serotonin receptors. It acts as a partial to full agonist at these receptors . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, 4-Chlorophenethylamine initiates a response in the serotonin system .
Biochemical Pathways
Upon binding to the serotonin receptors, 4-Chlorophenethylamine affects several biochemical pathways. It has been found to be a full agonist at the 5-HT 2A and 5-HT 2C receptors in inositol phosphate assays . This suggests that it can trigger the release of inositol trisphosphate (IP3), leading to the release of calcium ions from intracellular stores and resulting in various downstream effects .
Pharmacokinetics
Like other phenethylamines, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of 4-Chlorophenethylamine’s action are primarily related to its impact on the serotonin system. By acting as an agonist at serotonin receptors, it can influence mood, anxiety, and cognition . The specific effects can vary widely depending on the individual and the dose .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chlorophenethylamine. For instance, factors such as pH and temperature can affect the stability of the compound. Additionally, individual factors such as genetics, age, and health status can influence how an individual responds to 4-Chlorophenethylamine .
生化分析
Biochemical Properties
The biochemical properties of 4-Chlorophenethylamine are not fully understood. It is known that it interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and depends on the specific biochemical context .
Cellular Effects
It has been shown to have significant cytotoxicity in monoaminergic neurons . It influences cell function by interacting with various cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of this compound can change over time, including its stability, degradation, and long-term effects on cellular function .
Metabolic Pathways
It is known to interact with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that it can interact with various transporters and binding proteins .
Subcellular Localization
It is known that it can be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions
4-Chlorophenethylamine can be synthesized through several methods. One common method involves the reduction of 4-chlorobenzyl cyanide using potassium borohydride in ethanol. The reaction is carried out at room temperature (25°C) for about 2 hours. After the reaction, the mixture is filtered, and the solvent is removed by rotary evaporation. The product is then extracted using ethyl acetate and purified .
Industrial Production Methods
In industrial settings, the synthesis of 4-Chlorophenethylamine often involves the catalytic hydrogenation of 4-chlorobenzyl cyanide using a suitable catalyst such as Raney nickel. The reaction is typically conducted under controlled temperature and pressure conditions to ensure high yield and purity .
化学反应分析
Types of Reactions
4-Chlorophenethylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different amines.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products Formed
Oxidation: 4-Chlorobenzaldehyde or 4-Chlorobenzophenone.
Reduction: 4-Chlorophenylethylamine.
Substitution: Various substituted phenethylamines depending on the nucleophile used.
相似化合物的比较
Similar Compounds
Phenethylamine: The parent compound, which lacks the chlorine substitution.
2-Chlorophenethylamine: Similar structure but with the chlorine atom at the ortho position.
3-Chlorophenethylamine: Chlorine atom at the meta position.
4-Bromophenethylamine: Bromine atom instead of chlorine at the para position.
Uniqueness
4-Chlorophenethylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The para-chlorine substitution enhances its stability and alters its interaction with biological targets compared to other phenethylamine derivatives .
属性
IUPAC Name |
2-(4-chlorophenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c9-8-3-1-7(2-4-8)5-6-10/h1-4H,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXFXCKTIGELTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40166018 | |
| Record name | 4-Chlorophenethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40166018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156-41-2 | |
| Record name | 2-(4-Chlorophenyl)ethylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156-41-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chlorophenethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000156412 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chlorophenethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40166018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-chlorophenethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.323 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

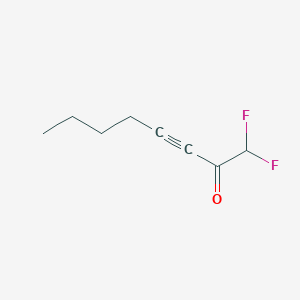
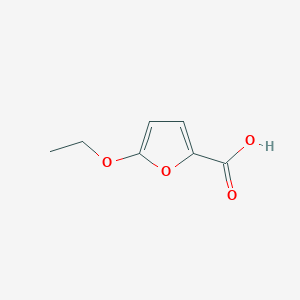
![Furo[3,2-c]pyridine-3-carboxamide](/img/structure/B57490.png)
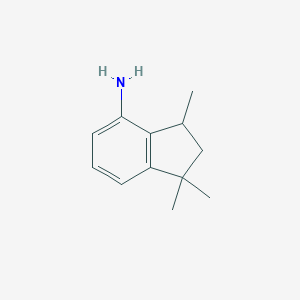
![2-(1H-pyrazol-1-yl)benzo[d]thiazole](/img/structure/B57494.png)
![1-(2-Fluoro-benzyl)-1H-pyrazolo[3,4-B]pyridine-3-carboxamidine hydrochloride](/img/structure/B57497.png)
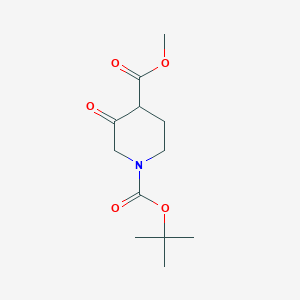
![4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde](/img/structure/B57501.png)

